

Application of Foy-251 (Nafamostat Mesylate) in COVID-19 Research

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Compound of Interest

Compound Name: **Foy-251**

Cat. No.: **B147497**

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Introduction

The emergence of the novel coronavirus, SARS-CoV-2, the causative agent of COVID-19, spurred a global effort to identify effective antiviral therapies. Among the repurposed drugs investigated, **Foy-251**, also known as nafamostat mesylate, has garnered significant interest. A synthetic serine protease inhibitor, nafamostat has been used clinically in Japan and Korea for indications such as acute pancreatitis and disseminated intravascular coagulation (DIC).^{[1][2]} Its potential application in COVID-19 stems from its potent ability to inhibit the host cell enzyme Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for the entry of SARS-CoV-2 into human cells.^{[1][3][4]} Beyond its direct antiviral activity, nafamostat's established anticoagulant and anti-inflammatory properties are hypothesized to be beneficial in managing the thrombotic and hyper-inflammatory complications associated with severe COVID-19.^{[1][2][5]}

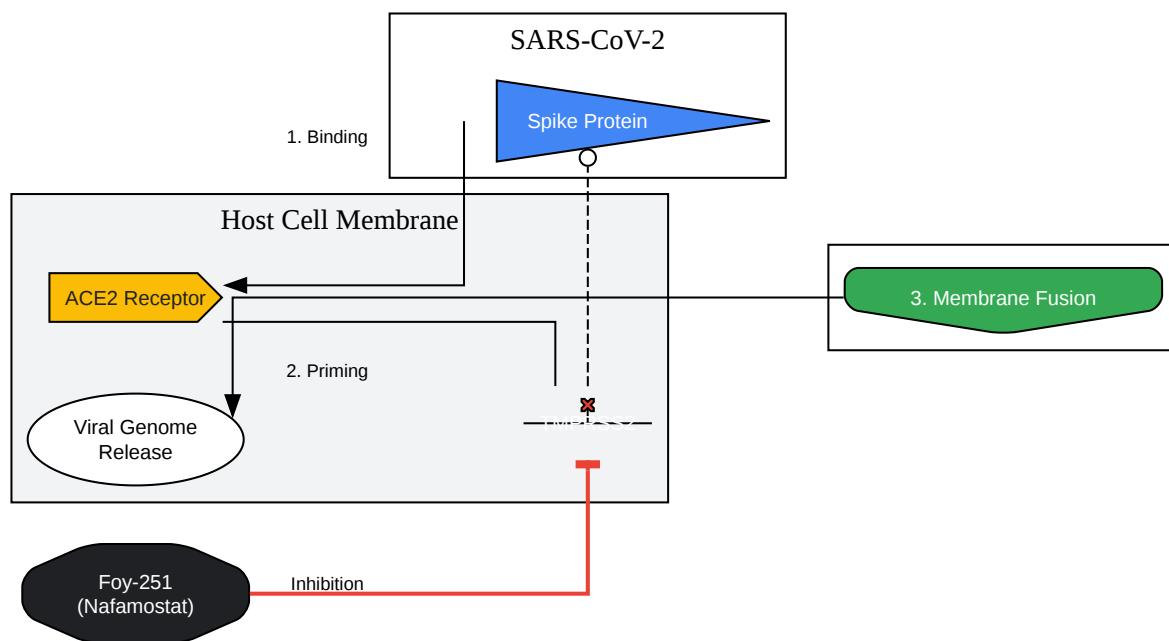
These application notes provide a comprehensive overview of the use of **Foy-251** in COVID-19 research, summarizing key preclinical and clinical findings, and offering detailed protocols for its application in laboratory and clinical research settings.

Mechanism of Action: Inhibition of Viral Entry

SARS-CoV-2 entry into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell

surface.[6] For successful viral fusion and entry, the S protein must be cleaved at two sites, a process known as priming. This priming is mediated by host cell proteases, with TMPRSS2 being a key player in the respiratory tract.[6][7]

Foy-251 (nafamostat mesylate) is a potent inhibitor of TMPRSS2.[4] By blocking the enzymatic activity of TMPRSS2, nafamostat prevents the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting the fusion of the viral envelope with the host cell membrane and effectively blocking viral entry.[2][3][8] This mechanism of action makes **Foy-251** a promising candidate for both prophylactic and therapeutic intervention in COVID-19.



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Figure 1: SARS-CoV-2 entry and **Foy-251** inhibition pathway.

Preclinical Data: In Vitro Potency

In vitro studies have consistently demonstrated the high potency of nafamostat mesylate against SARS-CoV-2. These studies have been crucial in establishing the rationale for its

clinical investigation.

Parameter	Value	Cell Line	Notes	Reference
IC50	0.0022 μ M	Human lung cell line	Comparison with remdesivir (IC50 of 1.3 μ M) highlights nafamostat's high potency.	[1][5][9][10]
IC50	0.27 nM	Recombinant TMPRSS2 assay	Demonstrates direct and potent inhibition of the target enzyme. Camostat mesilate (IC50 6.2 nM) and FOY-251 (IC50 33.3 nM) were less potent in this assay.	[11]
EC50	~10 nM	Calu-3	This concentration is below the average blood concentration achieved with standard intravenous infusion.	[12]
EC50	178 nM	Calu-3	Refers to the active metabolite of camostat mesylate, FOY-251.	[13][14][15][16]

Clinical Studies: Efficacy and Safety

Numerous clinical trials have been conducted to evaluate the efficacy and safety of nafamostat mesylate in patients with COVID-19. The results have been mixed, with some studies suggesting potential benefits in certain patient populations while others have not shown a significant improvement in clinical outcomes.

Study/Trial Identifier	Phase	Key Findings	Adverse Events	Reference
RACONA Study	Phase 1b/2a	Showed a good safety profile for nafamostat (0.10 mg/kg/h for 7 days). The study was small and focused on safety and pharmacokinetic s.	No adverse events, including hyperkalemia, were found to be associated with nafamostat.	[4]
Exploratory Multicentre RCT	Exploratory	A dose-dependent reduction in viral load was observed in patients with early-onset COVID-19.	Phlebitis occurred in approximately 50% of patients treated with nafamostat.	[17]
Meta-analysis (6 studies, 16,195 patients)	N/A	No significant difference in mortality or disease progression was found between nafamostat and control groups.	Associated with an increased risk of hyperkalemia.	[10]
Retrospective Study (Moderate COVID-19)	Retrospective	Did not find an association between nafamostat mesylate and improved in-	Incidence of hyperkalemia was significantly higher in the nafamostat group, though no additional	[10]

		hospital outcomes.	treatment was required.	
NCT04418128	Clinical Trial	To evaluate the clinical efficacy of nafamostat in adult patients hospitalized with COVID-19 pneumonia.	Not specified.	[18]

It is important to note that the timing of administration, patient population, and dosage regimens have varied across trials, which may contribute to the differing outcomes.

Experimental Protocols

In Vitro TMPRSS2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Foy-251** against TMPRSS2 in a cell-free enzymatic assay.

Materials:

- Recombinant human TMPRSS2 enzyme
- Fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC)
- Assay buffer (e.g., Tris-HCl, pH 8.0)
- **Foy-251** (Nafamostat mesylate) stock solution (in DMSO or aqueous buffer)
- 96-well black microplates
- Fluorometric plate reader

Procedure:

- Prepare Reagents:

- Dilute the recombinant TMPRSS2 enzyme in assay buffer to the desired working concentration.
- Prepare a serial dilution of **Foy-251** in assay buffer. Include a vehicle control (buffer with the same concentration of DMSO as the highest **Foy-251** concentration).
- Prepare the fluorogenic substrate in assay buffer.

• Assay Reaction:

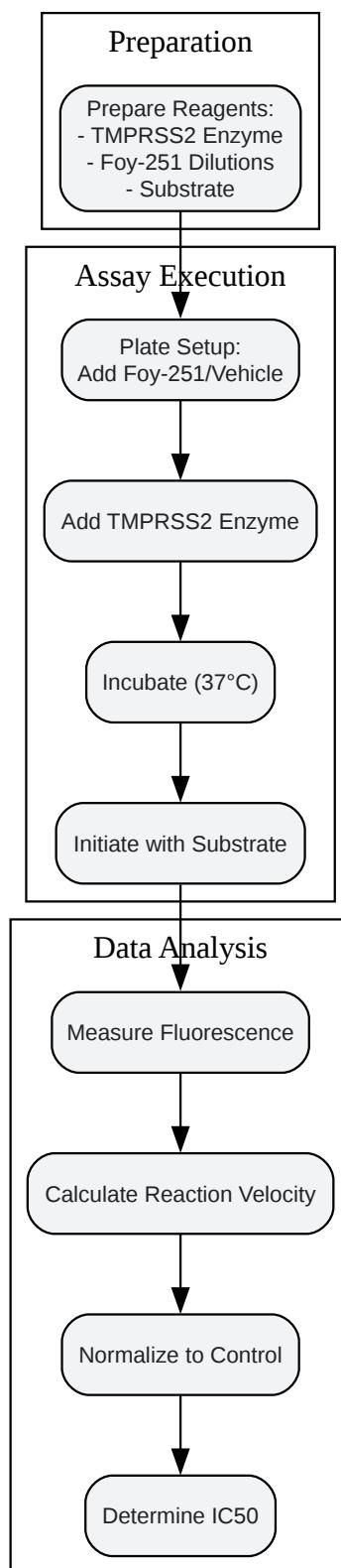
- To each well of the 96-well plate, add 20 µL of the **Foy-251** dilution or vehicle control.
- Add 20 µL of the diluted TMPRSS2 enzyme to each well.
- Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

• Data Acquisition:

- Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
- Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30-60 minutes.

• Data Analysis:

- Calculate the reaction velocity (rate of fluorescence increase) for each concentration of **Foy-251**.
- Normalize the velocities to the vehicle control.
- Plot the normalized velocity against the logarithm of the **Foy-251** concentration and fit the data to a dose-response curve to determine the IC50 value.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for in vitro TMPRSS2 inhibition assay.

Clinical Administration Protocol (for Investigational Use)

This protocol is a generalized guideline for the intravenous administration of nafamostat mesylate in a clinical research setting for COVID-19. This is not a substitute for a formal clinical trial protocol approved by a regulatory body and institutional review board.

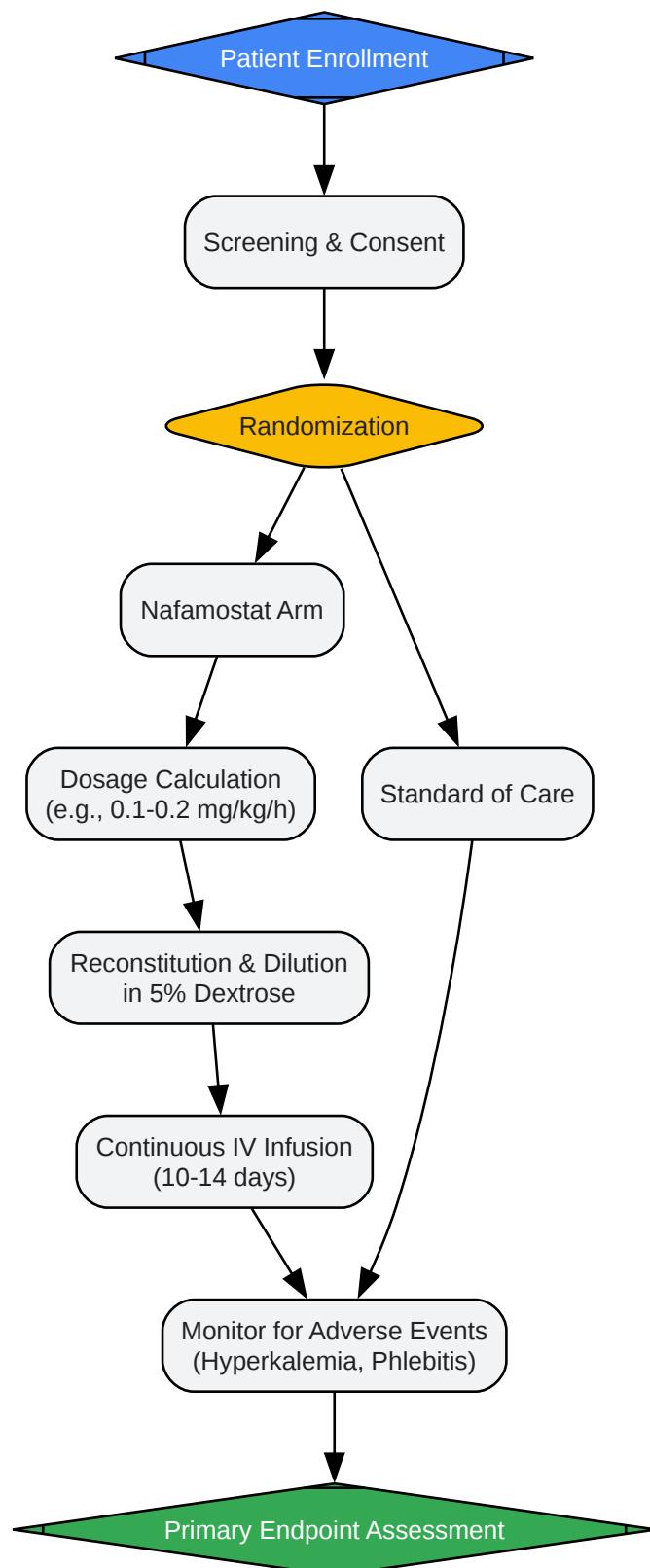
Materials:

- Nafamostat mesylate for injection (lyophilized powder)
- 5% Dextrose in Water (D5W) for infusion
- Sterile syringes and needles
- Infusion pump and administration set

Procedure:

- Patient Screening and Consent:
 - Ensure the patient meets all inclusion and no exclusion criteria as defined in the study protocol.
 - Obtain written informed consent.
- Dosage Calculation:
 - Calculate the total daily dose of nafamostat mesylate based on the patient's body weight (e.g., 0.1-0.2 mg/kg/h).
- Reconstitution and Dilution:
 - Reconstitute the lyophilized nafamostat mesylate with a suitable volume of sterile water for injection as per the manufacturer's instructions.
 - Further dilute the reconstituted solution in a 1000 mL bag of 5% Dextrose in Water to achieve the final desired concentration for continuous infusion over 24 hours.[\[18\]](#)
- Administration:

- Administer the diluted nafamostat mesylate solution via continuous intravenous infusion using an infusion pump.
- The duration of administration typically ranges from 10 to 14 days, as determined by the clinical trial protocol.[18]
- Monitoring:
 - Monitor the patient for any adverse events, with particular attention to signs of hyperkalemia and phlebitis at the infusion site.
 - Regularly monitor serum potassium levels and coagulation parameters as per the study protocol.

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